Product packaging for Diphenyl(1-phenylpropan-2-yl)phosphane(Cat. No.:CAS No. 823219-40-5)

Diphenyl(1-phenylpropan-2-yl)phosphane

Cat. No.: B14229536
CAS No.: 823219-40-5
M. Wt: 304.4 g/mol
InChI Key: IJFPCGGWSUPTTD-UHFFFAOYSA-N
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Description

Diphenyl(1-phenylpropan-2-yl)phosphane (CAS 823219-40-5) is a specialist organophosphorus compound of value in chemical research and development. With the molecular formula C21H21P and an average mass of 304.373 g/mol, this phosphine features a stereocenter, making it a potential chiral building block or ligand for asymmetric catalysis . Phosphine ligands of this class are fundamental tools in transition-metal catalyzed reactions, where they modulate the activity and selectivity of metal centers. Research into structurally similar phosphine compounds demonstrates their application as ligands in the synthesis of metal complexes, such as with platinum(II), and their subsequent study through techniques like X-ray diffraction analysis . The compound's structure, incorporating both phenyl and alkyl substituents on the phosphorus atom, offers a balance of steric and electronic properties that can be tuned for specific catalytic applications, including cross-couplings and hydrosilylations. As a chemical intermediate, it can be utilized to introduce phosphinoyl functional groups into more complex molecular architectures, such as heterocyclic systems, which are of interest for developing new materials and for biological screening . This product is intended for research purposes by qualified laboratory personnel. This compound is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H21P B14229536 Diphenyl(1-phenylpropan-2-yl)phosphane CAS No. 823219-40-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

823219-40-5

Molecular Formula

C21H21P

Molecular Weight

304.4 g/mol

IUPAC Name

diphenyl(1-phenylpropan-2-yl)phosphane

InChI

InChI=1S/C21H21P/c1-18(17-19-11-5-2-6-12-19)22(20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,18H,17H2,1H3

InChI Key

IJFPCGGWSUPTTD-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for Diphenyl 1 Phenylpropan 2 Yl Phosphane and Analogous Chiral Phosphines

Stereoselective Synthesis Approaches

The creation of optically pure phosphines is a significant challenge in synthetic chemistry. Researchers have developed several robust methodologies to control the stereochemistry at the phosphorus center or on the ligand backbone. These methods range from using chiral auxiliaries derived from natural products to employing advanced catalytic systems.

Nucleophilic Displacement Routes Utilizing Chiral Auxiliaries (e.g., Ephedrine) for Optically Pure Phosphines

One of the most established methods for synthesizing P-chiral compounds involves the use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction. Ephedrine (B3423809) and its derivatives are prominent auxiliaries in this context. The Jugé-Stephan methodology is a classic example, utilizing ephedrine-derived oxazaphospholidine-borane complexes. nih.gov This process involves the stereoselective nucleophilic ring-opening of the oxazaphospholidine ring by organometallic reagents, such as organolithiums, in an S(_{N})2@P reaction. nih.gov This displacement occurs with a high degree of stereocontrol, typically with inversion of configuration at the phosphorus center.

The key step in a related approach involves the reaction of a P-chirogenic secondary phosphine (B1218219) borane (B79455), prepared using the ephedrine methodology, with reagents like n-butyllithium and a 1,2-dihalogenobenzene. researchgate.net The reaction proceeds through the addition of the phosphide (B1233454) borane to an in situ generated benzyne (B1209423) intermediate. researchgate.net This method yields o-halogenophenylphosphine boranes with retention of configuration at the phosphorus atom and excellent enantioselectivities, often up to 99% ee. researchgate.net Despite its effectiveness, a significant drawback of the ephedrine-based method is that ephedrine is a controlled substance, limiting its use in large-scale industrial applications. nih.gov

Table 1: Examples of Chiral Auxiliaries in Phosphine Synthesis

Chiral AuxiliaryType of TransformationKey Features
(1R,2S)-(-)-EphedrineNucleophilic displacement on P(III) precursorsForms oxazaphospholidine intermediates; reaction with Grignard or organolithium reagents proceeds with high diastereoselectivity. nih.gov
(1S,2S)-(+)-PseudoephedrineAsymmetric alkylationUsed to create amides that direct diastereoselective alkylation reactions, which can be precursors to functionalized phosphines. nih.govharvard.edu
Camphor-derived diolsNucleophilic substitutionAct as bifunctional auxiliaries, enabling the diastereoselective synthesis of P(III)-chiral phosphonious acid boranes which are versatile synthons. nih.gov
Amino AlcoholsNucleophilic substitutionServe as precursors for various chiral ligands and auxiliaries, including those used in phosphine synthesis. rsc.org

Catalytic Asymmetric Hydrophosphination Strategies for Chiral Phosphines

Catalytic asymmetric hydrophosphination represents a highly atom-economical "green" route to chiral phosphines. acs.org This method involves the stereocontrolled addition of a P-H bond from a primary or secondary phosphine across an unsaturated carbon-carbon bond. acs.org Transition metal complexes, particularly those of platinum and palladium, are effective catalysts for these transformations. acs.orgacs.org

For instance, a platinum catalyst precursor, Pt(R,R-Me-Duphos)(trans-stilbene), has been used for the asymmetric hydrophosphination of activated olefins, enabling the synthesis of phosphines with controlled stereochemistry at either the phosphorus or a carbon center. acs.org Similarly, a highly reactive and stereoselective hydrophosphination of enones catalyzed by a C,P-palladacycle has been developed. acs.org This method allows for the synthesis of a range of C*-chiral tertiary phosphines in high yields and with excellent enantioselectivities (up to 99% ee). acs.orgresearchgate.net A proposed mechanism for the palladacycle-catalyzed reaction involves the displacement of a weakly coordinated solvent by the secondary phosphine, followed by further ligand redistribution and reaction with the enone. acs.org

Table 2: Performance of Catalysts in Asymmetric Hydrophosphination

Catalyst SystemSubstrate TypeProduct TypeAchieved Enantiomeric Excess (ee)
Pt(R,R-Me-Duphos)(trans-stilbene)Activated Olefins (e.g., acrylonitrile)P-chiral tertiary phosphines63-71%
C,P-palladacycle (R)-FEnonesC*-chiral tertiary phosphinesUp to 99%
Pincer-Palladium Complexβ-substituted enonesChiral PhosphinesUp to 99%

Enantioselective Routes Involving Prochiral Phosphine-Boranes and Asymmetric Deprotonation

The protection of phosphines as their borane adducts (phosphine-boranes) is a cornerstone of modern P-chiral ligand synthesis. nih.gov These intermediates are stable, allowing for manipulations that would be difficult with the free phosphines. nih.gov A powerful strategy for creating P-stereogenicity is the asymmetric deprotonation of a prochiral phosphine-borane.

This method typically employs a chiral lithium amide base, such as the complex formed between an alkyllithium (e.g., s-BuLi) and a chiral diamine like (-)-sparteine. The chiral base selectively removes one of the two enantiotopic protons (or groups) attached to the phosphorus atom or an adjacent carbon. The resulting lithiated intermediate can then be trapped with an electrophile (e.g., a silyl (B83357) chloride) to afford an enantiomerically enriched P-chiral phosphine-borane. While stoichiometric amounts of the chiral ligand yield high enantioselectivity (e.g., 92:8 er), catalytic amounts have also been demonstrated, though sometimes with reduced selectivity.

Synthesis of Chiral Phosphines via Ring-Opening Reactions of Sulfamidates

An effective route for synthesizing chiral aminophosphines involves the nucleophilic ring-opening of cyclic sulfamidates. acs.orgresearchgate.net These sulfamidates are readily prepared from chiral 1,2-amino alcohols, which in turn can be derived from the chiral pool (e.g., amino acids). rsc.orgacs.org The reaction proceeds by treating an N-protected cyclic sulfamidate with a metal phosphide, such as LiPPh₂ or KPPh₂. acs.org The phosphide nucleophile attacks one of the carbon atoms of the five-membered ring, leading to ring-opening with clean inversion of stereochemistry. researchgate.net

This approach is clean, scalable, and high-yielding, providing access to protic aminophosphines with multiple chiral centers after subsequent hydrolysis and deprotection steps. acs.org The resulting aminophosphines are valuable as ligands in asymmetric catalysis, particularly in hydrogenation reactions. researchgate.net

Amino Acid-Derived Bifunctional Phosphine Synthesis

Amino acids provide a readily available source of chirality for the synthesis of sophisticated phosphine catalysts. nih.govacs.org Bifunctional phosphines derived from amino acids incorporate both a nucleophilic phosphine moiety and another functional group, such as a primary amine, that can participate in catalysis, often through hydrogen bonding or by activating substrates. rsc.orgnih.govacs.org

Threonine is a commonly used backbone for developing such catalysts. acs.org The synthesis typically involves standard peptide coupling and substitution reactions to install the phosphine group. rsc.org These catalysts have demonstrated remarkable stereochemical control in a variety of reactions, including [3+2] and [4+2] annulations, and aza-Morita-Baylis-Hillman reactions. nih.govacs.org The bifunctional nature of these phosphines is believed to be crucial to their high efficiency and enantioselectivity. nih.gov

Precursor Chemistry and Intermediate Transformations in Chiral Phosphine Synthesis

The synthesis of complex chiral phosphines relies on the strategic manipulation of key precursors and intermediates. Phosphine-boranes are arguably the most important intermediates in the synthesis of P-chiral phosphine ligands. nih.gov They are air-stable, crystalline solids that protect the phosphorus atom from oxidation and allow for a wide range of chemical transformations. nih.gov For example, tertiary phosphine-boranes bearing a methyl group can be deprotonated and reacted with various electrophiles to introduce new functional groups. nih.gov The borane group can be stereospecifically removed at the end of the synthesis using amines like DABCO or diethylamine (B46881) to yield the free phosphine. nih.govnih.gov

Cyclic sulfamidates, derived from amino alcohols, serve as crucial precursors for chiral aminophosphines. acs.org The synthesis involves reacting a 1,2-amino alcohol with thionyl chloride followed by oxidation, or directly with sulfuryl chloride. researchgate.net N-protection (e.g., with a Boc group) is often necessary before the ring-opening reaction. acs.orgresearchgate.net

In methods utilizing chiral auxiliaries, the formation of diastereomeric intermediates is a key transformation. For instance, in the ephedrine-based synthesis, diastereomeric oxazaphospholidines are formed and can often be separated before the final nucleophilic displacement step, ensuring high enantiopurity in the final product. nih.gov

Preparation of Key Building Blocks (e.g., 1-phenylpropan-2-one oxime derivatives)

The synthesis of chiral phosphines often begins with the preparation of specific organic precursors that will form the backbone of the final ligand. Oximes, derived from ketones, are versatile intermediates in organic chemistry. researchgate.net The preparation of 1-phenylpropan-2-one oxime, a potential precursor for the aminophosphine (B1255530) backbone, can be achieved through the condensation of 1-phenylpropan-2-one with hydroxylamine (B1172632). researchgate.netresearchgate.net

The general reaction for oxime formation involves treating a ketone with hydroxylamine hydrochloride in the presence of a base. researchgate.net A variety of conditions have been developed to optimize this conversion, including the use of different catalysts and solvent systems to improve yields and selectivity. For instance, the use of potassium carbonate in methanol (B129727) has been shown to be an efficient method for the oximation of various aldehydes and ketones, often proceeding rapidly and with good yields. researchgate.net While direct literature detailing the conversion of 1-phenylpropan-2-one oxime specifically into Diphenyl(1-phenylpropan-2-yl)phosphane is not prevalent, analogous structures are synthesized from such building blocks. The oxime functionality can be reduced to an amine, which can then be used to introduce the phosphorus moiety.

Table 1: Oximation of 1-phenylpropan-2-one

Reactants Reagents Solvent Product Yield

Data synthesized from general procedures described in the literature. researchgate.net

Strategies for Borane Adduct Protection and Deprotection in P-Chiral Phosphine Synthesis

A significant challenge in the synthesis of P-chiral phosphines is their susceptibility to oxidation at the phosphorus atom. To overcome this, a common and effective strategy is the use of borane (BH₃) as a protecting group. nih.govwikipedia.org Phosphine-boranes are air-stable, crystalline solids, which facilitates their purification and handling. wikipedia.org

Protection: The formation of a phosphine-borane adduct is typically straightforward, involving the reaction of the phosphine with a borane source, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) or borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂). wikipedia.org This protection strategy is integral to multi-step syntheses, safeguarding the phosphorus center during various chemical modifications on other parts of the molecule. nih.gov The use of phosphine-boranes as intermediates has become a cornerstone in the synthesis of P-chiral phosphine ligands.

Deprotection: The removal of the borane group is crucial to liberate the free phosphine for its application as a ligand in catalysis. Deprotection is typically achieved by treating the phosphine-borane adduct with an excess of a suitable amine, such as diethylamine, pyrrolidine, or 1,4-diazabicyclo[2.2.2]octane (DABCO). acs.orgresearchgate.net The reaction proceeds via a direct Sₙ2-like transfer of the borane from the phosphorus to the nitrogen atom. researchgate.net The efficiency and rate of this transfer are influenced by several factors, including the nature of the phosphine, the amine used, and the solvent. researchgate.net For instance, aryl-rich phosphine-boranes can be deprotected using volatile amines like diethylamine, while more alkyl-rich phosphines may require stronger amines like DABCO in apolar solvents. researchgate.net

Table 2: Common Reagents for Borane Deprotection of Phosphines

Amine Typical Solvent Phosphine Type Suitability Notes
Diethylamine Diethylamine (neat) Aryl-rich Volatile, allows for easy removal.
Pyrrolidine Apolar solvents Aryl-rich Efficient for less sterically hindered phosphines.
Triethylamine Apolar solvents General Slower reaction rates may be observed. researchgate.net

Advanced Synthetic Techniques and Novel Route Development for Chiral Phosphines

The demand for highly efficient and enantioselective catalysts has driven the development of advanced synthetic methods for P-chiral phosphines. These modern techniques aim to provide access to a wide diversity of ligand structures with high enantiopurity. acs.orgacs.org

One powerful strategy involves the stereocontrolled palladium-catalyzed C-P coupling reaction. This method allows for the formation of a carbon-phosphorus bond by coupling an enantiomerically pure secondary phosphine-borane with an aryl or vinyl halide/triflate. rsc.org For example, (Sₚ)-methylphenylphosphine-borane can be cross-coupled with aryl iodides using a Pd(0)/Cu(I) co-catalyst system, yielding tertiary phosphine-boranes with excellent stereocontrol. Microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve enantiomeric excess in such coupling reactions. rsc.org

Another approach relies on the use of chiral auxiliaries. The ephedrine-based methodology involves the stereoselective ring-opening of 1,3,2-oxazaphospholidine (B15486607) borane intermediates with organometallic reagents, which proceeds with retention of configuration at the phosphorus center. nih.gov Similarly, menthyl-based phosphinites can be separated into diastereomers, and subsequent nucleophilic substitution with an organolithium reagent occurs with inversion of configuration, affording P-chiral phosphine-boranes with high enantiomeric excess. nih.gov

Furthermore, methods starting from prochiral phosphine oxides have been developed. A catalytic two-phase strategy using a bifunctional iminophosphorane (BIMP) catalyst enables the nucleophilic desymmetrization of prochiral P(V) precursors, leading to a range of enantioenriched P-chiral compounds. researchgate.net These advanced routes provide versatile and highly enantioselective pathways to novel P-chiral phosphines that are essential for the progress of asymmetric catalysis. nih.govrsc.org

Table 3: Comparison of Advanced Synthetic Routes to P-Chiral Phosphines

Method Key Reagents/Catalysts Stereochemical Control Advantages
Pd-catalyzed C-P Coupling Pd(OAc)₂/dppf, Cu(I) High (up to 99% ee) rsc.org Broad substrate scope, high yields. rsc.org
Chiral Auxiliary (Ephedrine) Organolithium reagents Retention of configuration Access to acyclic phosphines. nih.gov
Chiral Auxiliary (Menthyl) Organolithium reagents Inversion of configuration High enantiomeric excess (94% ee). nih.gov

Coordination Chemistry of Diphenyl 1 Phenylpropan 2 Yl Phosphane and Its Metal Complexes

Complex Formation with Transition Metals

The coordination chemistry of phosphine (B1218219) ligands is a vast and well-studied area of organometallic chemistry. Phosphines, with their tunable steric and electronic properties, form stable complexes with a wide range of transition metals, playing a crucial role in homogeneous catalysis and materials science. However, a thorough review of the scientific literature reveals a significant gap in the documented coordination chemistry of the specific phosphine ligand, Diphenyl(1-phenylpropan-2-yl)phosphane. While the synthesis and coordination of numerous other chiral and achiral phosphine ligands have been extensively reported, specific studies detailing the complex formation of this compound with transition metals are not publicly available.

Investigation of Monodentate Coordination Modes

In the absence of direct experimental evidence for this compound, we can infer its likely coordination behavior based on the well-established principles of phosphine chemistry. As a tertiary phosphine, it is expected to act as a monodentate ligand, coordinating to a metal center through the lone pair of electrons on the phosphorus atom. The formation of a single metal-phosphorus bond is the most common coordination mode for such ligands.

The steric bulk of the diphenyl and 1-phenylpropan-2-yl substituents would play a significant role in determining the number of ligands that can coordinate to a metal center. It is plausible that for most transition metals, complexes with one or two this compound ligands would be favored to avoid steric congestion.

Factors Influencing Metal-Phosphine Bond Formation and Stability

The formation and stability of the metal-phosphine bond are governed by a combination of electronic and steric factors. The phosphine ligand acts as a σ-donor, donating its lone pair to an empty orbital on the metal. The strength of this σ-bond is influenced by the basicity of the phosphine. Generally, more electron-rich phosphines form stronger σ-bonds.

Steric factors, often quantified by the Tolman cone angle, are also critical. A larger cone angle indicates greater steric bulk, which can influence the coordination number of the metal, the lability of the phosphine ligand, and the reactivity of the resulting complex. Without experimental data, the precise Tolman cone angle for this compound remains undetermined.

Structural Elucidation of Metal-Phosphine Complexes

The characterization of metal-phosphine complexes relies on a suite of spectroscopic and analytical techniques.

Advanced Spectroscopic Characterization Techniques (e.g., 31P NMR Spectroscopy)

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for studying phosphine complexes. The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its electronic environment and provides valuable information about coordination. Upon coordination to a metal, the ³¹P NMR signal of the phosphine ligand typically shifts downfield. The magnitude of this coordination shift (Δδ = δcomplex - δfree ligand) can provide insights into the nature of the metal-phosphine bond.

Furthermore, the coupling between the phosphorus nucleus and other NMR-active nuclei, such as the metal center (if applicable, e.g., ¹⁹⁵Pt or ¹⁰³Rh) or other coordinated ligands, can provide information about the connectivity and geometry of the complex. For complexes containing multiple phosphine ligands, the observation of P-P coupling can help to determine their relative positions (cis or trans). To date, no ³¹P NMR data for complexes of this compound have been reported.

Reactivity and Ligand Exchange Processes in this compound Metal Complexes

Currently, there is a lack of specific research data available in the public domain detailing the reactivity and ligand exchange processes for metal complexes of this compound. Scientific literature extensively covers the general principles of reactivity and ligand exchange in phosphine-metal complexes; however, studies focusing explicitly on the title compound are not readily found.

The reactivity of phosphine-metal complexes is governed by a combination of electronic and steric factors of the phosphine ligand, the nature of the metal center, and the other ligands present in the coordination sphere. Ligand exchange, a fundamental reaction in coordination chemistry, can proceed through various mechanisms, including dissociative, associative, and interchange pathways. The preferred mechanism is influenced by the steric bulk of the phosphine, the electron-donating or -withdrawing nature of its substituents, and the coordination geometry of the metal complex.

For a chiral phosphine ligand such as this compound, the stereochemistry of the ligand would be expected to play a significant role in the kinetics and thermodynamics of ligand exchange processes, as well as influencing the stereochemical outcome of any subsequent reactions.

Detailed research, including kinetic studies and the isolation and characterization of reaction intermediates, would be necessary to elucidate the specific reactivity patterns and ligand exchange mechanisms for metal complexes of this compound. Such studies would provide valuable insights into the stability and dynamic behavior of these complexes, which is crucial for their potential applications in areas like asymmetric catalysis. Without such dedicated studies, any discussion on the reactivity and ligand exchange processes of its metal complexes would be speculative and not based on direct scientific evidence.

Further experimental investigation is required to generate the data needed to populate tables on reaction kinetics, equilibrium constants for ligand exchange, and to provide detailed research findings on the reactivity of these specific complexes.

An extensive search of scientific literature did not yield specific research findings, detailed data, or relevant data tables concerning the application of the chemical compound “this compound” in the catalytic reactions outlined in the requested article structure. The search included queries for the compound under its IUPAC name, potential acronyms such as AMPP(Ph)2, and as an amphetamine-derived chiral phosphine ligand.

The available literature provides general information on the methodologies listed—such as homogeneous asymmetric hydrogenation and various phosphine-catalyzed carbon-carbon bond formations—but does not specifically mention or provide performance data (e.g., yields, enantioselectivity) for the use of this compound as a catalyst or ligand in these contexts.

Due to the strict requirement to focus solely on "this compound" and the absence of specific data for this compound within the requested applications, it is not possible to generate the thorough and scientifically accurate article as instructed. The necessary detailed findings to populate the outlined sections and create data tables are not available in the public domain based on the conducted searches.

Applications in Asymmetric Catalysis

Other Asymmetric Transformations

Chiral phosphine (B1218219) ligands are instrumental in a multitude of asymmetric reactions that extend beyond hydrogenation and allylic alkylation. Their unique steric and electronic properties allow for the precise control of stereochemistry in the formation of carbon-carbon and carbon-heteroatom bonds.

Hydroformylation and Olefin Metathesis Catalysis

Hydroformylation: Asymmetric hydroformylation, the addition of a formyl group and a hydrogen atom across a double bond, is a powerful method for producing chiral aldehydes. Achieving high levels of both regioselectivity (linear vs. branched aldehyde) and enantioselectivity is a primary challenge. While bidentate phosphine ligands have historically dominated this field, chiral monodentate phosphines have also been investigated. rsc.orgpharm.or.jp For instance, rhodium complexes featuring monodentate phosphines like Neomenthyldiphenylphosphine (NMDPP) have been used in the hydroformylation of styrene, achieving moderate asymmetric induction. pharm.or.jp The development of ligands that can effectively combine high enantioselectivity with excellent regioselectivity remains an active area of research. rsc.orgpharm.or.jp

Application in Pd-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming C-C and C-heteroatom bonds. The development of chiral phosphine ligands has extended this methodology to the synthesis of axially chiral biaryl compounds through atroposelective Suzuki-Miyaura coupling. mdpi.com

Chiral monophosphines with axial chirality, such as MOP and MAP, have demonstrated significant potential in asymmetric coupling reactions. mdpi.com These ligands can induce high enantioselectivity in the coupling of sterically hindered substrates. For example, a novel chiral chelating monophosphine, BisNap-Phos, has been used in palladium-catalyzed Suzuki-Miyaura coupling to synthesize atropisomeric biaryls with excellent yields and high enantioselectivities (up to 86% ee) under mild conditions in aqueous media. mdpi.com The effectiveness of these ligands is often attributed to the steric hindrance created by their substituents and the basicity of the phosphorus atom. mdpi.com

Table 1: Performance of Chiral Monophosphine Ligands in Asymmetric Suzuki-Miyaura Coupling

LigandSubstrate 1Substrate 2Product Yield (%)Enantiomeric Excess (ee %)Reference
(S)-BisNap-Phos 1-bromo-2-methylnaphthaleneNaphthalene-1-boronic acid9871 mdpi.com
(Ra)-mop 2-bromonaphthalene2,2'-dimethyl-[1,1'-binaphthalene]-6-ylboronic acid94- mdpi.com
(Sa)-BisNap-Phos 2-bromonaphthalene2,2'-dimethyl-[1,1'-binaphthalene]-6-ylboronic acid8677 mdpi.com

Asymmetric Conjugate Addition Reactions

Asymmetric conjugate addition (or Michael addition) is a key method for forming stereogenic centers. Chiral phosphines can act either as ligands for metal catalysts (e.g., copper or rhodium) or as organocatalysts themselves.

In metal-catalyzed reactions, chiral phosphine ligands coordinate to the metal center to create a chiral environment that directs the nucleophilic attack. For example, chiral bidentate phosphines like (S)-Norphos and (S,S)-Chiraphos, when coordinated to copper(II) triflate, catalyze the asymmetric conjugate addition of diethyl zinc to enones with moderate success. unige.ch Chiral phosphine-olefin ligands have also been used with rhodium catalysts for the 1,4-addition of arylboronic acids to α,β-unsaturated carbonyl compounds, demonstrating high catalytic activity. nih.gov

More directly, chiral phosphines can serve as nucleophilic organocatalysts. The phosphine adds to a Michael acceptor to form a chiral phosphonium (B103445) enolate intermediate, which then reacts with another substrate. rsc.org This strategy has been successfully applied in [3+2] cycloadditions between allenes and electron-deficient alkenes, where chiral monophosphines derived from binaphthyl scaffolds have yielded products with high enantioselectivity. rsc.org

Regioselectivity and Diastereoselectivity in Catalytic Systems

The control of regioselectivity (where a reaction occurs) and diastereoselectivity (the stereochemical outcome at multiple centers) is paramount in asymmetric synthesis. The structure of the chiral phosphine ligand plays a decisive role in determining these outcomes.

In reactions like hydroformylation, the ligand's electronic and steric properties influence whether the formyl group adds to the terminal or internal carbon of an alkene. pharm.or.jp Similarly, in phosphine-catalyzed annulation reactions, the choice of catalyst can dictate which of two possible regioisomers is formed. For example, in the [3+2] annulation of aurones and allenoates, dipeptide-based phosphine catalysts with different configurations (L-D vs. L-L) can lead to the selective formation of either the α- or γ-adduct with excellent enantioselectivity. rsc.org This demonstrates that subtle changes in the ligand's chiral backbone can completely switch the reaction's regiochemical pathway.

DFT calculations have suggested that the conformation of these phosphine catalysts influences non-covalent interactions, such as hydrogen bonding, in the transition state. rsc.org These subtle energy differences are responsible for the observed regioselectivity and high levels of stereocontrol, highlighting the sophisticated role that chiral phosphines play in modern asymmetric catalysis. rsc.org

Mechanistic Investigations of Catalytic Cycles Involving Diphenyl 1 Phenylpropan 2 Yl Phosphane

Elucidation of Reaction Pathways and Key Zwitterionic Intermediates

The elucidation of reaction pathways for catalytic cycles involving phosphine (B1218219) ligands is crucial for understanding and optimizing chemical transformations. A common feature in many phosphine-catalyzed reactions is the formation of key intermediates, such as zwitterions. These species, which contain both a positive and a negative formal charge, are often transient but play a pivotal role in the reaction mechanism.

For a hypothetical reaction catalyzed by Diphenyl(1-phenylpropan-2-yl)phosphane, the initial step would likely involve the nucleophilic attack of the phosphorus atom on an electrophilic substrate, leading to the formation of a phosphonium (B103445) intermediate. Subsequent steps could then generate a zwitterionic species that drives the reaction forward. The specific nature and reactivity of these intermediates are highly dependent on the substrates and reaction conditions. Computational studies, such as Density Functional Theory (DFT) calculations, are powerful tools for mapping the potential energy surface of the reaction, identifying transition states, and characterizing the structure of intermediates like zwitterions.

Role of the Phosphine Ligand in Catalytic Turnover and Regeneration

In a catalytic cycle, the phosphine ligand is not consumed but is regenerated at the end of each turnover. The structure of the phosphine, including its steric and electronic properties, is critical for facilitating each elementary step of the cycle. For this compound, the chiral center adjacent to the phosphorus atom is expected to play a significant role in inducing stereoselectivity.

The catalytic turnover process typically involves several key steps:

Activation: The phosphine ligand coordinates to the metal center or reacts with the substrate.

Transformation: The ligand facilitates the desired chemical transformation of the substrate(s).

Product Release: The product is released from the catalyst complex.

Regeneration: The active catalyst, containing the phosphine ligand, is regenerated, ready to start a new cycle.

The efficiency of catalytic turnover, often quantified by the turnover number (TON) and turnover frequency (TOF), is directly influenced by the phosphine ligand's ability to stabilize intermediates and lower the activation energies of the transition states throughout the cycle.

Kinetic and Stereochemical Control Studies (e.g., Kinetic Resolution)

Kinetic studies are essential for understanding the rate-determining step of a catalytic cycle and for optimizing reaction conditions. When a chiral ligand such as this compound is used, it can impart stereochemical control, leading to the preferential formation of one enantiomer or diastereomer of the product.

Kinetic resolution is a key application of chiral catalysts, where one enantiomer of a racemic substrate reacts faster than the other, allowing for their separation. nih.gov The effectiveness of a kinetic resolution is determined by the selectivity factor (s), which is the ratio of the rate constants for the reaction of the two enantiomers (s = k_fast / k_slow). princeton.edu A high selectivity factor is desirable for efficient separation. dicp.ac.cn

The stereochemical outcome of a reaction is governed by the diastereomeric transition states formed between the chiral catalyst and the enantiomers of the substrate. The difference in the free energy of these transition states determines the enantioselectivity of the reaction.

Table 1: Hypothetical Data for Kinetic Resolution This table is illustrative and not based on experimental data for this compound.

Entry Substrate Conversion (%) Enantiomeric Excess of Substrate (%) Selectivity Factor (s)
1 Racemic Alcohol 50 >99 >200
2 Racemic Amine 52 98 150

Influence of the Ligand Structure on Reaction Selectivity

In the case of this compound, the key structural features influencing selectivity would be:

The Chiral Center: The stereogenic center at the second carbon of the propan-2-yl group is fundamental to inducing asymmetry.

The Phenyl Groups on Phosphorus: The two phenyl groups contribute to the steric bulk and electronic nature of the ligand. Their arrangement influences the size and shape of the chiral pocket.

The Phenyl Group on the Propane Backbone: This group adds further steric hindrance and can participate in non-covalent interactions (e.g., π-stacking) with the substrate or other parts of the catalyst complex, further refining the stereochemical control. rsc.org

By systematically modifying these structural elements, it is possible to tune the ligand for optimal performance in a specific reaction, enhancing both reactivity and selectivity.

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations for Ligand and Complex Analysis

Density Functional Theory (DFT) serves as a powerful tool for investigating the structural and electronic properties of phosphine (B1218219) ligands and their corresponding metal complexes. researchgate.net These calculations provide fundamental insights that are often difficult to obtain through experimental means alone. By modeling the system at the quantum mechanical level, researchers can predict geometries, analyze bonding, and understand reactivity. researchgate.net

Electronic Structure and Frontier Molecular Orbital Analysis of Phosphine Ligands and Metal Complexes

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.orgufla.br It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgslideshare.net For a phosphine ligand like Diphenyl(1-phenylpropan-2-yl)phosphane, the HOMO is typically centered on the phosphorus atom's lone pair of electrons. This lone pair is crucial for its function as a ligand, as it donates electron density to an empty orbital on a metal center. libretexts.org

The LUMO, conversely, is generally a σ* antibonding orbital associated with the P-C bonds. The energy gap between the HOMO and LUMO is a critical parameter that indicates the ligand's electronic character and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity and polarizability. researchgate.net When the phosphine coordinates to a transition metal, its frontier orbitals interact with the metal's d-orbitals, forming new bonding and antibonding molecular orbitals. libretexts.org DFT calculations are used to visualize these orbitals and quantify their energy levels, explaining the nature of the metal-ligand bond, including phenomena like π-backbonding where the metal donates electron density back to the ligand's empty orbitals. libretexts.org

Table 1: Conceptual Frontier Molecular Orbital Properties for a Generic Phosphine Ligand and its Metal Complex
SystemOrbitalPrimary CharacterRole in Bonding
Free Phosphine LigandHOMOP (lone pair)Electron donor (Lewis base)
Free Phosphine LigandLUMOP-C σElectron acceptor (π-acceptor)
Metal-Phosphine ComplexBonding MOM-P σRepresents the primary dative bond from P to M
Metal-Phosphine ComplexAntibonding MOM-P σRemains unoccupied in a stable complex

Conformational Analysis and Steric Parameters (e.g., Tolman Cone Angle)

The steric bulk of a phosphine ligand is a critical factor influencing the reactivity and selectivity of its metal complexes. wikipedia.org The Tolman cone angle (θ) is the most common metric used to quantify this steric hindrance. It is defined as the apex angle of a cone, centered on the metal atom, that encompasses the van der Waals radii of the ligand's outermost atoms. wikipedia.orgub.edu For asymmetric ligands like this compound, the cone angle is often estimated by averaging the angles of its substituents. wikipedia.org

Table 2: Computed Tolman Cone Angles (θ) for Representative Phosphine Ligands
LigandComputed Cone Angle (°)Reference
PH₃ (Phosphine)87 wikipedia.org
P(CH₃)₃ (Trimethylphosphine)118 ub.edu
P(C₆H₅)₃ (Triphenylphosphine)145 ub.edu
P(c-C₆H₁₁)₃ (Tricyclohexylphosphine)170 ub.edu
P(t-Bu)₃ (Tri-tert-butylphosphine)182 ub.edu

Computational Modeling of Reaction Mechanisms and Transition States

DFT calculations are instrumental in mapping the potential energy surfaces of catalytic reactions. By locating and characterizing the energies of reactants, intermediates, transition states, and products, a complete reaction mechanism can be charted. This modeling provides deep insights into reaction barriers, rate-determining steps, and the precise role of the ligand in each elementary step of a catalytic cycle.

Understanding the Origin of Enantioselectivity and Diastereoselectivity

For a chiral ligand such as this compound, a primary goal of computational modeling is to understand how it induces stereoselectivity. In asymmetric catalysis, the ligand creates a chiral environment around the metal center, which can differentiate between competing reaction pathways leading to different stereoisomers.

The origin of enantioselectivity is typically explained by comparing the energies of the transition states that lead to the (R) and (S) products. The favored product is formed via the lower-energy transition state. DFT calculations can quantify this energy difference (ΔΔG‡), which is directly related to the enantiomeric excess (ee) observed experimentally. By analyzing the geometries of these diastereomeric transition states, researchers can identify the specific steric clashes or favorable non-covalent interactions (e.g., CH-π interactions) responsible for the energy difference and, thus, the stereochemical outcome.

Energy Decomposition Analysis and Natural Bond Orbital Analysis in Catalytic Cycles

To gain a more profound understanding of the bonding within catalytic intermediates, chemists employ techniques such as Energy Decomposition Analysis (EDA) and Natural Bond Orbital (NBO) analysis. semanticscholar.org

Energy Decomposition Analysis (EDA) partitions the interaction energy between two fragments (e.g., the metal and the phosphine ligand) into physically meaningful components. nih.govchemrxiv.org A typical EDA scheme breaks down the bond energy into:

Electrostatic interaction: The classical Coulombic attraction between the charge distributions of the fragments.

Pauli repulsion: The destabilizing interaction arising from the overlap of filled orbitals on the two fragments.

Orbital interaction (or Covalent) term: The stabilizing effect of electron sharing and charge transfer between the fragments, which includes the ligand-to-metal donation and metal-to-ligand back-donation. researchgate.net

This analysis provides a quantitative fingerprint of the metal-ligand bond, clarifying whether it is predominantly electrostatic or covalent in nature. nih.gov

Natural Bond Orbital (NBO) analysis provides a chemical picture of bonding by transforming the calculated molecular orbitals into localized orbitals that correspond to Lewis structures (i.e., bonds and lone pairs). researchgate.net NBO analysis can quantify the charge on each atom, describe the hybridization of atomic orbitals in bonds, and measure the strength of donor-acceptor interactions. mdpi.cominorgchemres.org For a metal-phosphine complex, NBO analysis can explicitly detail the charge transfer from the phosphorus lone pair NBO to an empty metal NBO, providing a clear measure of the ligand's σ-donor strength. inorgchemres.org

Table 3: Conceptual Energy Decomposition Analysis for a Metal-Phosphine Bond
Energy ComponentDescriptionTypical Contribution
ΔEint (Total Interaction Energy)Overall strength of the bondNegative (stabilizing)
ΔEPauli (Pauli Repulsion)Steric repulsion between electron cloudsPositive (destabilizing)
ΔEelstat (Electrostatic)Classical attraction/repulsion of charge distributionsNegative (stabilizing)
ΔEorb (Orbital Interaction)Covalent bonding from orbital overlap and charge transferNegative (stabilizing)

Prediction and Rational Design of Novel Ligand Systems Based on Computational Insights

A major goal of computational chemistry in catalysis is the rational design of new, more effective ligands. bris.ac.uk By establishing clear structure-property and structure-selectivity relationships through the analyses described above, researchers can move beyond trial-and-error synthesis.

For instance, if computational modeling reveals that a specific steric clash in a transition state is limiting enantioselectivity for a reaction catalyzed by a this compound complex, new ligand designs can be proposed in silico. Modifications might involve altering the substituents on the phenyl rings or changing the backbone of the 1-phenylpropan-2-yl group. The predicted performance of these new ligands can then be evaluated computationally before any synthetic work is undertaken. This predictive power accelerates the discovery of next-generation catalysts with enhanced activity and selectivity for specific chemical transformations. tcichemicals.com

Future Perspectives and Emerging Research Directions

Development of Next-Generation Diphenyl(1-phenylpropan-2-yl)phosphane Analogues with Enhanced Performance

The rational design of chiral ligands is a cornerstone of modern asymmetric catalysis. For monophosphine ligands like this compound, future research is focused on creating analogues that offer superior activity, selectivity, and stability. pharm.or.jpnih.gov Key strategies involve modifying the ligand's electronic and steric properties.

One emerging trend is the incorporation of functional groups capable of noncovalent interactions, such as hydrogen bonding or π-system engagements. mdpi.com These interactions can help to pre-organize the substrate-catalyst complex, leading to more highly ordered transition states and, consequently, enhanced enantioselectivity. For instance, the development of ligands like BaryPhos, which features a tethered hydrogen bond donor, has demonstrated the power of this approach in palladium-catalyzed cross-coupling reactions. mdpi.com Future analogues of this compound could incorporate similar hydrogen-bond-donating moieties on one of the phenyl rings to achieve greater stereochemical control.

Another avenue of development is the synthesis of more rigid or conformationally restricted ligand backbones. rmit.edu.vn Increased rigidity can reduce the number of available conformations of the catalyst complex, often leading to a single, highly active catalytic species and improved enantioselectivity. While this compound possesses a chiral backbone, research into new, more constrained polycyclic structures for other phosphine (B1218219) ligands has shown notable success in enhancing catalyst performance. researchgate.net

The table below illustrates the performance of select advanced chiral monophosphine ligands in asymmetric reactions, highlighting the high enantioselectivities that serve as benchmarks for the development of new analogues.

LigandReaction TypeMetalEnantiomeric Excess (ee %)
BaryPhos Asymmetric Cross-CouplingPdUp to 97%
(S,S,Sa)-L14 (a phosporamidite) Asymmetric Allylic AlkylationIrUp to 99%
(R)-35 (a binaphthyl-phosphine) Asymmetric [3+2] Cycloaddition->98%

This table showcases the performance of next-generation chiral monophosphorus ligands in various catalytic reactions to provide context for the performance goals of future this compound analogues. elsevier.comrsc.org

Integration into Novel Catalytic Systems and Reaction Modalities

While historically used in reactions like asymmetric hydrogenation, the application of chiral phosphine ligands is expanding into a wide array of novel catalytic systems. Future research will likely see this compound and its derivatives tested in cutting-edge transformations that address modern synthetic challenges.

These emerging areas include:

Asymmetric C-H Bond Functionalization: This field aims to directly convert ubiquitous C-H bonds into valuable functional groups, offering a more atom-economical synthetic route. Chiral monophosphorus ligands are being explored for their potential to control stereoselectivity in these challenging reactions. elsevier.comelsevier.com

Dearomative Arylation: The asymmetric dearomatization of aromatic compounds is a powerful strategy for the rapid construction of complex three-dimensional molecules from simple, flat starting materials. Chiral monophosphine ligands have shown promise in guiding the stereochemical outcome of such transformations. elsevier.com

Asymmetric Organocatalysis: Tertiary phosphines can act as nucleophilic organocatalysts, promoting a variety of asymmetric reactions without the need for a metal. rsc.orgsemanticscholar.org Designing analogues of this compound tailored for these reaction modes, such as cycloadditions and Michael additions, represents a significant growth area.

The integration of these ligands into photoredox and electrochemical catalytic cycles is another promising frontier, enabling novel reaction pathways under mild conditions.

Exploration of Sustainable and Earth-Abundant Metal Catalysis with Chiral Phosphines

A major global trend in catalysis is the shift away from expensive and scarce precious metals (e.g., palladium, rhodium, iridium) towards more sustainable and earth-abundant alternatives like nickel, iron, cobalt, and copper. rmit.edu.vnrsc.orgmdpi.com This transition is driven by both economic and environmental concerns. rsc.org

Chiral phosphine ligands are critical to this effort, as they can modulate the reactivity and selectivity of these first-row transition metals to achieve transformations previously only possible with precious metals. rmit.edu.vnmdpi.com Research in this area focuses on understanding the coordination chemistry between chiral phosphines and earth-abundant metals to develop efficient catalysts for reactions such as cross-coupling, hydrogenation, and hydrofunctionalization. rmit.edu.vn The development of new chiral phosphine ligands, including potential derivatives of this compound, is essential for achieving precise stereo control in these systems. rmit.edu.vn

While the direct replacement of palladium with metals like nickel is a primary goal, a comprehensive life-cycle assessment reveals that factors such as solvent use can have a greater environmental impact than the metal itself, underscoring the need for a holistic approach to sustainable catalysis. researchgate.net

Advanced Characterization Techniques for In-situ Reaction Monitoring and Catalyst Design

A deeper mechanistic understanding of catalytic cycles is crucial for the rational design of improved catalysts. The development of advanced in-situ and operando spectroscopic techniques allows researchers to study catalysts under actual working conditions, providing unprecedented insight into reaction mechanisms, active species, and deactivation pathways. epj-conferences.org

Key techniques applicable to catalytic systems involving chiral phosphines include:

Operando Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy: These methods can identify key intermediates and monitor the binding of substrates and ligands to the metal center in real-time. epj-conferences.org

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the structure of catalytic species in the solution phase and tracking the kinetics of a reaction. epj-conferences.org

In-situ X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS): These techniques provide information on the oxidation state and coordination environment of the metal center during the catalytic cycle.

By applying these techniques to reactions catalyzed by complexes of this compound, researchers can build detailed kinetic and mechanistic models. This knowledge will enable the data-driven design of next-generation analogues with enhanced stability and activity, moving beyond trial-and-error approaches to create truly optimized catalytic systems. epj-conferences.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.